![molecular formula C18H21N7OS B2771967 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2198916-19-5](/img/structure/B2771967.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclobutyl ring, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the fusion of two pharmaceutically active moieties, in this case, triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The structure includes a five-membered triazole ring fused with a six-membered thiadiazine ring .Applications De Recherche Scientifique
Anticancer Activity
The synthesis of 1,2,4-triazines, 1,2,4-triazoles, and/or 1,2,4-triazolo-1,2,4,5-tetrazines has revealed their potential as anticancer agents . This compound’s unique structure may contribute to its cytotoxic effects against cancer cells. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in various cancer types.
Antimicrobial Properties
1,2,4-Triazoles have demonstrated antimicrobial activity, and this compound could follow suit. Researchers have explored their use as antimicrobial agents, including against bacteria, fungi, and parasites . Investigating its specific targets and modes of action could provide valuable insights for drug development.
Analgesic and Anti-Inflammatory Effects
The thiazole-containing moiety in our compound suggests potential analgesic and anti-inflammatory properties. Thiazoles have been investigated for their ability to modulate pain pathways and reduce inflammation . Understanding how this compound interacts with relevant receptors or pathways could guide its therapeutic applications.
Antioxidant Potential
Thiazoles and triazoles often exhibit antioxidant properties, protecting cells from oxidative stress. Our compound’s hybrid structure may enhance its antioxidant capacity, making it a candidate for further investigation . Assessing its radical-scavenging abilities and cellular effects would be valuable.
Enzyme Inhibition (Carbonic Anhydrase Inhibitors, Cholinesterase)
Certain 1,2,4-triazoles act as enzyme inhibitors, affecting critical biological processes. For instance, they can inhibit carbonic anhydrase and cholinesterase enzymes . Exploring whether our compound shares these inhibitory properties could open avenues for therapeutic intervention.
Potential as a Molluscicide
Interestingly, 1,2,4-triazines and related compounds have been investigated as molluscicides, targeting snails and other mollusks. These compounds could help control schistosomiasis, a parasitic disease transmitted by freshwater snails . Our compound’s structure warrants exploration in this context.
Propriétés
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-11-16(27-10-19-11)18(26)23(2)13-8-24(9-13)15-7-6-14-20-21-17(25(14)22-15)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZLCHYZQVDGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

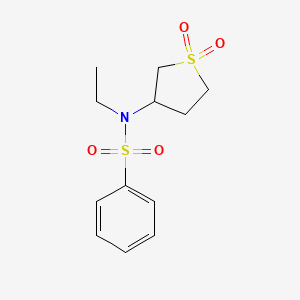
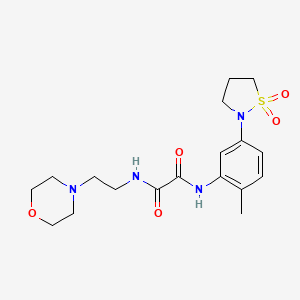
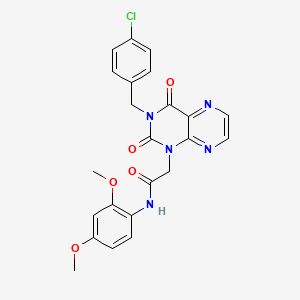

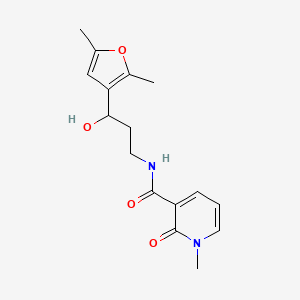
![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
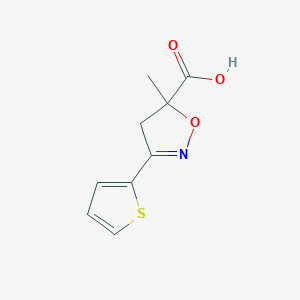
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)
![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)
![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2771901.png)
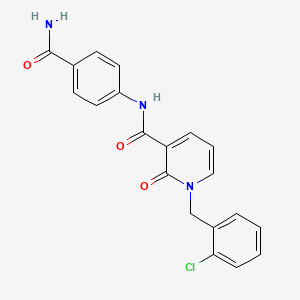
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)